Solvent Blue 63

Beschreibung

Eigenschaften

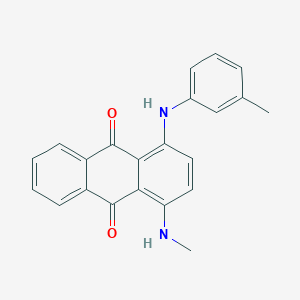

IUPAC Name |

1-(methylamino)-4-(3-methylanilino)anthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O2/c1-13-6-5-7-14(12-13)24-18-11-10-17(23-2)19-20(18)22(26)16-9-4-3-8-15(16)21(19)25/h3-12,23-24H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBAJQXFGDKEDBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC2=C3C(=C(C=C2)NC)C(=O)C4=CC=CC=C4C3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7064318 | |

| Record name | 9,10-Anthracenedione, 1-(methylamino)-4-[(3-methylphenyl)amino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7064318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | 9,10-Anthracenedione, 1-(methylamino)-4-[(3-methylphenyl)amino]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

6408-50-0 | |

| Record name | Solvent Blue 63 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6408-50-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Solvent Blue 63 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006408500 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sudan Blue GN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=297574 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9,10-Anthracenedione, 1-(methylamino)-4-[(3-methylphenyl)amino]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9,10-Anthracenedione, 1-(methylamino)-4-[(3-methylphenyl)amino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7064318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(methylamino)-4-[(3-methylphenyl)amino]anthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.418 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SOLVENT BLUE 63 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69PQ2G7FDB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Spectral Properties of Solvent Blue 63

For Researchers, Scientists, and Drug Development Professionals

Introduction to Solvent Blue 63

This compound, with the chemical name 1-(methylamino)-4-(m-toluidino)anthracene-9,10-dione, is a blue-colored organic compound belonging to the anthraquinone (B42736) class of dyes.[1][2] Its molecular structure, characterized by an anthraquinone core with amino-containing substituents, is the primary determinant of its color and spectral behavior.[3] These amino groups act as electron-donating auxochromes, which shift the absorption spectrum of the parent anthraquinone molecule from the ultraviolet into the visible region, resulting in its characteristic blue color.[4] Dyes of this class are known for their good light fastness and are utilized in various industrial applications, including the coloring of plastics, oils, and waxes.[2][5][6]

Predicted Spectral Properties

Based on the analysis of similar aminoanthraquinone dyes, the following spectral properties for this compound are predicted. It is crucial to note that these are estimations and require experimental verification. The exact absorption and emission maxima, as well as the molar absorptivity and quantum yield, are highly dependent on the solvent environment due to solvatochromic effects.[7]

Table 1: Predicted Spectral Properties of this compound

| Property | Predicted Value/Range | Notes |

| Absorption Maximum (λmax) | 580 - 640 nm | The primary absorption peak is expected in the orange-red region of the visible spectrum, leading to the observed blue color. The exact wavelength will vary with solvent polarity. |

| Molar Absorptivity (ε) | 2,000 - 15,000 M-1cm-1 | This value is typical for substituted anthraquinone dyes and indicates a moderate to strong absorption of light at the λmax. |

| Emission Maximum (λem) | 620 - 680 nm | A Stokes shift of 40-60 nm is anticipated, which is common for fluorescent dyes of this class. The emission is expected to be in the red to deep-red region of the spectrum. |

| Fluorescence Quantum Yield (ΦF) | 0.01 - 0.2 | Aminoanthraquinone dyes often exhibit modest fluorescence quantum yields. The efficiency of fluorescence is sensitive to the solvent environment and the specific substitution pattern on the anthraquinone core. |

| Solubility | Soluble in organic solvents | As a "solvent" dye, it is designed to be soluble in nonpolar to moderately polar organic solvents such as chloroform, DMSO, and various oils.[5] It is expected to be insoluble in water.[1][6] |

Experimental Protocols

To empirically determine the spectral properties of this compound, the following detailed experimental protocols are provided.

Determination of Absorption Spectrum and Molar Absorptivity

This protocol outlines the procedure for measuring the UV-Visible absorption spectrum and calculating the molar absorptivity of this compound.

Materials and Equipment:

-

This compound powder

-

Spectrophotometric grade solvent (e.g., chloroform, ethanol, or toluene)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Dual-beam UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Preparation of a Stock Solution: Accurately weigh a small amount of this compound (e.g., 1-5 mg) and dissolve it in a known volume of the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 10-3 M).

-

Preparation of Dilutions: Prepare a series of dilutions from the stock solution to obtain concentrations in the range of 10-6 to 10-5 M.

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

-

Blank Measurement: Fill a cuvette with the pure solvent to be used as a blank and record a baseline spectrum over the desired wavelength range (e.g., 300-800 nm).[8][9]

-

Sample Measurement: Starting with the most dilute solution, rinse the sample cuvette with the solution, then fill it and record the absorption spectrum. Repeat for all prepared dilutions.

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax).

-

According to the Beer-Lambert law (A = εbc), plot a calibration curve of absorbance at λmax versus concentration.

-

The slope of the linear fit will be the molar absorptivity (ε) in M-1cm-1, as the path length (b) is 1 cm.

-

Determination of Fluorescence Emission Spectrum and Quantum Yield

This protocol describes the measurement of the fluorescence emission spectrum and the calculation of the fluorescence quantum yield using a comparative method.

Materials and Equipment:

-

This compound solutions (prepared as in 3.1)

-

A standard fluorescent dye with a known quantum yield in the same solvent (e.g., Rhodamine 6G or Cresyl Violet)

-

Spectrofluorometer

-

Quartz fluorescence cuvettes (1 cm path length)

Procedure:

-

Standard Solution Preparation: Prepare a solution of the standard dye in the same solvent as this compound, with an absorbance at the excitation wavelength that is similar to the sample solutions (ideally < 0.1 to minimize inner filter effects).

-

Spectrofluorometer Setup: Turn on the spectrofluorometer and allow the lamp to stabilize. Set the excitation wavelength to the λmax of this compound.

-

Emission Spectrum Measurement:

-

Record the emission spectrum of the pure solvent (blank).

-

Record the emission spectrum of the this compound solution.

-

Record the emission spectrum of the standard dye solution using the same excitation wavelength.

-

-

Data Analysis:

-

Subtract the blank spectrum from the sample and standard spectra.

-

Integrate the area under the corrected emission spectra for both the sample (IS) and the standard (IR).

-

Measure the absorbance of the sample (AS) and the standard (AR) at the excitation wavelength using a UV-Vis spectrophotometer.

-

Calculate the quantum yield of the sample (ΦF(S)) using the following equation:

ΦF(S) = ΦF(R) * (IS / IR) * (AR / AS) * (nS2 / nR2)

where ΦF(R) is the quantum yield of the standard, and nS and nR are the refractive indices of the sample and reference solutions (which are equal if the same solvent is used).

-

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the spectral characterization of a solvent dye like this compound.

Caption: Workflow for the spectral analysis of this compound.

Conclusion

While specific, published spectral data for this compound remains elusive, its properties can be reliably predicted based on its chemical structure and the behavior of analogous aminoanthraquinone dyes. This guide provides a robust framework for researchers to understand and experimentally determine the key spectral characteristics of this compound. The provided protocols for absorption and fluorescence spectroscopy are standard methods that will yield accurate and reproducible data, which is essential for any application in research, development, and quality control.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. This compound Manufacturers and suppliers - Alan Chemical [alanchemindustries.com]

- 3. ikm.org.my [ikm.org.my]

- 4. Design of aminoanthraquinone-based heterogeneous photocatalysts for visible-light-driven reactions and antibacterial applications - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03539B [pubs.rsc.org]

- 5. China Biggest C.I. This compound Suppliers & Manufacturers & Factory - MSDS Sheet - Sinoever [dyestuffscn.com]

- 6. Solvent Transparent Blue 4G, this compound [colorbloomdyes.com]

- 7. Photophysical properties of 2-amino-9,10-anthraquinone: evidence for structural changes in the molecule with solvent polarity - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 8. Video: UV-Vis Spectroscopy of Dyes - Procedure [jove.com]

- 9. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to Solvent Blue 63: Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and synthesis of Solvent Blue 63, a significant blue anthraquinone (B42736) dye. The information is curated for professionals in research and development who require detailed chemical and procedural data.

Chemical Structure and Identification

This compound is an anthraquinone-based dye known for its vibrant blue color.[1] Its core structure is a 9,10-anthracenedione molecule substituted with methylamino and (3-methylphenyl)amino groups.

The systematic IUPAC name for this compound is 1-(methylamino)-4-(3-methylanilino)anthracene-9,10-dione .[2] It is also known by other names including C.I. 61520, Sudan Blue GN, and Ceres Blue GN.[1][2]

Key identifiers for this compound are:

Caption: Chemical structure of this compound.

Quantitative Data Summary

This compound exhibits properties that make it suitable for a range of applications, including coloring plastics, oils, and waxes.[3][6] The following table summarizes key quantitative data for this compound.

| Property | Value | Reference(s) |

| Molecular Weight | 342.39 g/mol | [1][2][3] |

| Appearance | Dark blue powder | [7][8] |

| Purity | >99% (HPLC) | [7] |

| Heat Resistance (in PS) | Up to 260°C | [6] |

| Boiling Point (Predicted) | 566.4 ± 50.0 °C | [8] |

| Density (Predicted) | 1.312 ± 0.06 g/cm³ | [8] |

| Vapor Pressure | 0.002Pa at 25℃ | [8] |

| Solubility | Slightly soluble in Chloroform and DMSO | [8] |

| Light Fastness | Good (Grade 8 is superior) | [1][6] |

Synthesis of this compound

The primary manufacturing method for this compound is the reaction between 1-Bromo-4-(methylamino)anthracene-9,10-dione and m-Toluidine.[1][3][8] This is a nucleophilic aromatic substitution reaction catalyzed by copper.

Caption: Synthesis reaction of this compound.

Detailed Experimental Protocols

The following protocols are based on established synthesis procedures.

Protocol 1: Synthesis of 1-Methylamino-4-bromoanthraquinone (Starting Material)

This procedure is adapted from Organic Syntheses.[9]

-

Reaction Setup: In a 2-liter three-necked flask equipped with a mechanical stirrer, condenser, and dropping funnel, place 119 g (0.5 mole) of 1-methylaminoanthraquinone and 600 ml of high-purity pyridine (B92270).

-

Bromination: While stirring, add 90 g (0.56 mole) of bromine over a period of 9-10 minutes.

-

Heating: Heat the mixture on a steam bath for 6 hours with continuous stirring.

-

Isolation: Transfer the hot mixture to a beaker and allow it to cool.

-

Purification: Collect the resulting solid on a Büchner funnel and wash thoroughly with hot water to remove pyridine hydrobromide.

-

Drying: After thorough drying, the yield of deep red 1-methylamino-4-bromoanthraquinone is typically 111–117 g (70–74%). The product has a melting point of 193–195°C and is sufficiently pure for the subsequent step.

Protocol 2: Synthesis of this compound

This protocol is based on a patented method designed for high purity and yield.[10]

-

Charging the Reactor: To a 250 ml reaction vessel, add 120 g of m-toluidine.

-

Addition of Reactants: Under stirring, sequentially add 60 g of 1-methylamino-4-bromoanthraquinone, 30 g of sodium hydroxide, and 0.4 g of copper sulfate.

-

Reaction: Heat the mixture to 100°C and maintain for 7 hours to complete the reaction.

-

Cooling and Precipitation: Cool the reaction product to 60°C, then add 100 ml of methanol (B129727) to precipitate the product.

-

Isolation: After stirring, cool the mixture further to 30°C. Filter the precipitate.

-

Washing: Wash the filter cake with 100 ml of methanol (in 2-5 portions), followed by a wash with 500 ml of hot water (approximately 60°C).

-

Drying: Dry the final product. This method yields approximately 59.2 g (92% yield) with a purity of 99%.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Applications

This compound is a versatile dye with excellent heat resistance and light fastness.[6][11] Its primary applications include the coloring of:

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. This compound | C22H18N2O2 | CID 80834 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound Manufacturers and suppliers - Alan Chemical [alanchemindustries.com]

- 4. 溶剂蓝63 | 6408-50-0 [m.chemicalbook.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. China this compound / CAS 6408-50-0 factory and manufacturers | Precise Color [precisechem.com]

- 7. taiyo-fc.co.jp [taiyo-fc.co.jp]

- 8. China Biggest C.I. This compound Suppliers & Manufacturers & Factory - MSDS Sheet - Sinoever [dyestuffscn.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. CN106748833B - A kind of preparation method of 63 dyestuff of solvent blue - Google Patents [patents.google.com]

- 11. specialchem.com [specialchem.com]

- 12. This compound TDS|this compound from Chinese supplier and producer - SOLVENT BLUE DYES - Enoch dye [enochdye.com]

Spectroscopic Profile of C.I. Solvent Blue 63 (CAS 6408-50-0): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound identified by CAS number 6408-50-0, C.I. Solvent Blue 63. The IUPAC name for this substance is 1-(methylamino)-4-(3-methylanilino)anthracene-9,10-dione, and its molecular formula is C₂₂H₁₈N₂O₂.[1][2][3] This document summarizes available spectroscopic information and provides generalized experimental protocols relevant to the analysis of this and similar molecules.

Chemical and Physical Properties

C.I. This compound is a dark blue powder belonging to the anthraquinone (B42736) class of dyes.[4] It is used in the coloring of various materials, including plastics and printing inks.

| Property | Value | Source |

| CAS Number | 6408-50-0 | [1] |

| IUPAC Name | 1-(methylamino)-4-(3-methylanilino)anthracene-9,10-dione | [1] |

| Molecular Formula | C₂₂H₁₈N₂O₂ | [1] |

| Molecular Weight | 342.39 g/mol | [3] |

| Appearance | Dark blue powder | [4] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For C.I. This compound, both ¹H and ¹³C NMR would provide critical information about the arrangement of protons and carbon atoms in the molecule.

¹³C NMR Spectrum: A ¹³C NMR spectrum for this compound is noted to be available in spectral databases.[1]

Expected ¹³C NMR Data: Based on the structure of 1-(methylamino)-4-(3-methylanilino)anthracene-9,10-dione, the following table summarizes the anticipated chemical shifts for the different carbon environments.

| Carbon Environment | Expected Chemical Shift (ppm) |

| C=O (Anthraquinone) | 180 - 190 |

| Aromatic C-N | 140 - 155 |

| Aromatic C-C/C-H | 110 - 140 |

| -CH₃ (on aniline (B41778) ring) | ~21 |

| -CH₃ (methylamino) | ~30 |

Experimental Protocol for NMR Spectroscopy:

A general protocol for obtaining NMR spectra of a solid organic dye like C.I. This compound is as follows:

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm).

-

Instrumentation: Acquire the spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Process the data by applying Fourier transformation, phase correction, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the expected range of carbon signals (typically 0-200 ppm).

-

Employ proton decoupling to simplify the spectrum.

-

A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H NMR spectrum.

-

Logical Workflow for NMR Data Acquisition and Analysis

Caption: Workflow for NMR Spectroscopy.

Infrared (IR) Spectroscopy

An FTIR spectrum of C.I. This compound has been recorded using the KBr-Pellet technique.[1] IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Data: The following table lists the characteristic vibrational frequencies expected for the functional groups in C.I. This compound.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H stretch (secondary amine) | 3300 - 3500 |

| C-H stretch (aromatic) | 3000 - 3100 |

| C-H stretch (aliphatic, -CH₃) | 2850 - 3000 |

| C=O stretch (quinone) | 1660 - 1690 |

| C=C stretch (aromatic) | 1450 - 1600 |

| C-N stretch | 1250 - 1350 |

Experimental Protocol for FTIR Spectroscopy (KBr Pellet Method):

-

Sample Preparation:

-

Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

The mixture should be a fine, homogeneous powder.

-

-

Pellet Formation:

-

Place the powdered mixture into a pellet die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of a blank KBr pellet to subtract from the sample spectrum.

-

Experimental Workflow for FTIR Spectroscopy (KBr Pellet)

References

Navigating the Stability of Solvent Blue 63: A Technical Guide to its Photostability and Thermal Degradation

For Researchers, Scientists, and Drug Development Professionals

Solvent Blue 63, a member of the anthraquinone (B42736) dye family, is valued for its vibrant blue hue and is widely utilized in the coloring of various materials, including plastics. Its efficacy in these applications is intrinsically linked to its stability under environmental stresses, primarily light and heat. This technical guide provides a comprehensive overview of the photostability and thermal degradation of this compound, offering insights into its degradation pathways and the experimental protocols used for its evaluation.

Chemical Identity and General Properties

This compound, with the chemical name 1-(methylamino)-4-(m-toluidino)anthraquinone and CAS number 6408-50-0, is characterized by its anthraquinone core. This structural feature is central to both its color and its stability. The dye is noted for its good heat resistance and light fastness, making it a suitable colorant for polymers such as polystyrene (PS), ABS, PMMA, and PET.[1]

| Property | Description | Source |

| Chemical Family | Anthraquinone | [2][3] |

| Molecular Formula | C22H18N2O2 | [3] |

| Heat Resistance | Good, up to 260°C in PS | [1] |

| Light Fastness | Good | [1][2] |

| Applications | Coloring for plastics (PS, ABS, PMMA, PC, PET), polymers | [1][2] |

Photostability of this compound

Potential Photodegradation Pathways

The photodegradation of anthraquinone dyes can proceed through several mechanisms, often involving the generation of reactive oxygen species (ROS). The process is influenced by the dye's chemical structure, the substrate it is in, and the surrounding environment (e.g., presence of oxygen and water).

Caption: A simplified proposed pathway for the photodegradation of this compound.

The degradation process can lead to the cleavage of the C-N bond, breaking down the molecule into smaller, colorless fragments. The specific degradation products of this compound have not been extensively documented in available literature.

Experimental Protocol for Photostability Assessment

A standardized method to evaluate the photostability of a dye involves monitoring the change in its absorbance or fluorescence over time upon controlled irradiation.

Workflow for Photostability Testing

Caption: General experimental workflow for assessing the photostability of a dye.

Methodology:

-

Sample Preparation: A solution of this compound is prepared in a relevant solvent (e.g., a non-polar solvent for EFD applications) or incorporated into a polymer matrix like PMMA.[5]

-

Irradiation: The sample is exposed to a light source with a controlled spectrum and intensity, often a xenon arc lamp that simulates sunlight. The irradiation conditions, such as intensity (e.g., 0.55 W/m² at 340 nm) and temperature (e.g., 45 °C), are kept constant.[5]

-

Analysis: The absorbance spectrum of the sample is measured at regular time intervals using a UV-Vis spectrophotometer. The decrease in the absorbance maximum corresponding to the dye is monitored over time.

-

Data Interpretation: The rate of degradation can be determined by plotting the absorbance versus time. The photobleaching half-life (the time it takes for the absorbance to decrease by 50%) is a key parameter for quantifying photostability.

Thermal Degradation of this compound

The thermal stability of a dye is crucial for applications that involve high-temperature processing, such as the incorporation of dyes into plastics. This compound is reported to have good thermal stability, with a heat resistance of up to 260°C in polystyrene.[1]

Potential Thermal Degradation Pathways

The thermal degradation of organic molecules like this compound in an inert atmosphere typically involves the breaking of the weakest chemical bonds at elevated temperatures. In the presence of oxygen, oxidative degradation will also occur. For anthraquinone derivatives, decomposition can be complex. While a specific TGA/DSC analysis for this compound is not publicly available, studies on other anthraquinone compounds suggest that decomposition often occurs after melting.

Caption: A generalized pathway for the thermal degradation of an organic dye.

The initial steps of thermal degradation may involve the cleavage of the bonds connecting the amino and toluidino groups to the anthraquinone core. Further heating can lead to the fragmentation of the aromatic rings, producing a range of smaller volatile molecules and a carbonaceous residue.

Experimental Protocols for Thermal Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary techniques used to evaluate the thermal stability of materials.

Workflow for Thermal Analysis

Caption: General experimental workflow for TGA and DSC analysis.

Methodology:

-

Thermogravimetric Analysis (TGA):

-

A small sample of this compound (typically 5-10 mg) is placed in a high-purity alumina (B75360) or platinum crucible.

-

The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen for inert decomposition or air for oxidative degradation).

-

The TGA instrument records the mass of the sample as a function of temperature. The resulting TGA curve provides information on the onset temperature of decomposition and the temperature ranges of different degradation steps.

-

-

Differential Scanning Calorimetry (DSC):

-

A small sample is sealed in an aluminum or copper pan.

-

The sample is heated at a constant rate, and the heat flow to the sample is compared to that of an empty reference pan.

-

The DSC curve reveals thermal transitions such as melting (endothermic peak) and decomposition (often an exothermic event).

-

Summary and Future Directions

This compound is an anthraquinone dye with good reported photostability and thermal resistance, making it a reliable choice for coloring plastics and other materials. While specific quantitative degradation data and detailed mechanistic studies for this particular dye are limited in the public domain, the general behavior of anthraquinone dyes provides a solid framework for understanding its stability.

Future research should focus on obtaining precise quantitative data for this compound, including its photobleaching quantum yield and a detailed analysis of its photodegradation and thermal decomposition products. Such studies would enable a more accurate prediction of its long-term performance in various applications and could guide the development of even more stable dye formulations.

References

- 1. China this compound / CAS 6408-50-0 factory and manufacturers | Precise Color [precisechem.com]

- 2. specialchem.com [specialchem.com]

- 3. worlddyevariety.com [worlddyevariety.com]

- 4. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 5. Synthesis and a Photo-Stability Study of Organic Dyes for Electro-Fluidic Display - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Photophysical Characterization of Solvent Blue 63

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solvent Blue 63, also known by its chemical name 1-(methylamino)-4-(m-toluidino)anthraquinone and C.I. 61520, is a synthetic anthraquinone (B42736) dye.[1] Anthraquinone dyes are a class of colored compounds characterized by a 9,10-anthracenedione core structure and are utilized in a variety of applications, including the coloring of plastics, oils, and waxes.[2] In the context of research and development, particularly in fields such as drug development and cellular imaging, a thorough understanding of the photophysical properties of such dyes is crucial. The quantum yield and molar absorptivity are two key parameters that define the efficiency of a dye's fluorescence and its ability to absorb light, respectively.

Quantitative Data

As of the latest literature review, specific quantitative data for the fluorescence quantum yield and molar absorptivity of this compound have not been reported. Researchers are encouraged to perform the experimental procedures detailed in this guide to determine these values. The following tables are provided as templates for recording and presenting the obtained data.

Table 1: Molar Absorptivity of this compound

| Solvent | Wavelength of Maximum Absorption (λmax) (nm) | Molar Absorptivity (ε) at λmax (M⁻¹cm⁻¹) |

| [Insert Solvent] | [Record Value] | [Record Value] |

| [Insert Solvent] | [Record Value] | [Record Value] |

Table 2: Fluorescence Quantum Yield of this compound

| Solvent | Excitation Wavelength (nm) | Fluorescence Quantum Yield (Φf) | Reference Standard | Reference Quantum Yield (Φref) |

| [Insert Solvent] | [Record Value] | [Record Value] | [Insert Standard] | [Record Value] |

| [Insert Solvent] | [Record Value] | [Record Value] | [Insert Standard] | [Record Value] |

Experimental Protocols

Determination of Molar Absorptivity

The molar absorptivity (or molar extinction coefficient, ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. It is an intrinsic property of a substance and is determined using the Beer-Lambert law.

Principle:

The Beer-Lambert law states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. The equation is expressed as:

A = εcl

where:

-

A is the absorbance (unitless)

-

ε is the molar absorptivity (in M⁻¹cm⁻¹)

-

c is the concentration of the solute (in mol/L or M)

-

l is the path length of the cuvette (typically 1 cm)

Materials and Equipment:

-

This compound

-

High-purity solvent (e.g., ethanol, chloroform, or other suitable organic solvent)

-

Analytical balance

-

Volumetric flasks

-

Pipettes

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Preparation of a Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a known volume of the chosen solvent in a volumetric flask to prepare a stock solution of a precise concentration (e.g., 10⁻⁴ M).

-

Preparation of Standard Solutions: Prepare a series of dilutions from the stock solution to obtain at least five standard solutions of decreasing concentrations.

-

Spectrophotometer Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up. Set the desired wavelength range for scanning to determine the wavelength of maximum absorption (λmax).

-

Blank Measurement: Fill a cuvette with the pure solvent to be used as a blank and measure its absorbance. This is to zero the spectrophotometer.

-

Absorbance Measurement of Standard Solutions: Measure the absorbance of each standard solution at the determined λmax.

-

Data Analysis:

-

Plot a graph of absorbance (A) on the y-axis versus concentration (c) on the x-axis.

-

Perform a linear regression analysis of the data points. The resulting plot should be a straight line passing through the origin, which is known as a Beer-Lambert plot.

-

The slope of the line is equal to εl. Since the path length (l) is known (typically 1 cm), the molar absorptivity (ε) can be calculated from the slope.

-

Determination of Fluorescence Quantum Yield (Comparative Method)

The fluorescence quantum yield (Φf) of a compound is the ratio of photons emitted to photons absorbed. The comparative method, also known as the relative method, is commonly used and involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.

Principle:

The quantum yield of the sample (Φs) can be calculated using the following equation:

Φs = Φref * (Is / Iref) * (Aref / As) * (ns² / nref²)

where:

-

Φref is the quantum yield of the reference standard

-

I is the integrated fluorescence intensity (area under the emission curve)

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

The subscripts 's' and 'ref' refer to the sample and the reference, respectively.

Materials and Equipment:

-

This compound

-

A suitable fluorescence standard with a known quantum yield (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Rhodamine 6G in ethanol). The standard should absorb and emit in a similar spectral region to this compound.

-

High-purity solvents

-

UV-Vis spectrophotometer

-

Fluorometer (spectrofluorometer)

-

Quartz cuvettes (1 cm path length, four-sided polished for fluorescence)

Procedure:

-

Selection of a Reference Standard: Choose a reference standard that has a known and stable quantum yield and whose absorption and emission spectra overlap as little as possible with those of this compound.

-

Preparation of Solutions: Prepare dilute solutions of both the this compound sample and the reference standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept low (typically below 0.1) to avoid inner filter effects.

-

Absorbance Measurement: Record the UV-Vis absorption spectra for both the sample and the reference solutions. Determine the absorbance at the chosen excitation wavelength.

-

Fluorescence Measurement:

-

Set the excitation wavelength on the fluorometer.

-

Record the fluorescence emission spectrum of the solvent blank, the reference standard, and the this compound sample.

-

It is crucial that the experimental conditions (e.g., excitation wavelength, slit widths) are identical for both the sample and the reference measurements.

-

-

Data Analysis:

-

Correct the emission spectra by subtracting the solvent blank spectrum.

-

Calculate the integrated fluorescence intensity (I) by determining the area under the corrected emission spectra for both the sample and the reference.

-

Using the measured absorbances (A), the integrated fluorescence intensities (I), the known quantum yield of the reference (Φref), and the refractive indices of the solvents (n), calculate the quantum yield of this compound (Φs) using the equation provided above.

-

Mandatory Visualizations

Caption: Workflow for determining the molar absorptivity of this compound.

Caption: Workflow for the comparative determination of fluorescence quantum yield.

References

Purity Analysis of Commercial Solvent Blue 63: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methods for assessing the purity of commercial Solvent Blue 63 (C.I. 61520). The document details potential impurities, quantitative analysis, and a detailed experimental protocol for High-Performance Liquid Chromatography (HPLC), a primary method for purity determination.

Introduction to this compound

This compound, with the chemical name 1-(methylamino)-4-[(3-methylphenyl)amino]-9,10-anthracenedione, is a synthetic anthraquinone (B42736) dye.[1][2] It is characterized by its dark blue powder form and is utilized in various industrial applications, including the coloring of plastics, polymers, printing inks, and oils.[1][3][4][5] The manufacturing process typically involves the reaction of 1-Bromo-4-(methylamino)anthracene-9,10-dione with m-Toluidine (B57737).[1][2] Commercial grades of this compound are reported to have a purity of over 99%, as determined by HPLC area percentage.[6]

Chemical Structure and Properties:

| Property | Value |

| Chemical Formula | C22H18N2O2 |

| Molecular Weight | 342.39 g/mol |

| CAS Number | 6408-50-0 |

| Appearance | Dark blue powder |

| Solubility (at 20°C) | Soluble in acetone, butyl acetate, methylbenzene, and dichloromethane.[7] |

Potential Impurities in Commercial this compound

The purity of commercial this compound can be affected by several factors, including the quality of starting materials and the specifics of the synthesis and purification processes. Potential impurities can be broadly categorized as:

-

Unreacted Starting Materials: Residual amounts of 1-methylamino-4-bromoanthraquinone and m-toluidine may be present in the final product.

-

Intermediates: Incomplete reactions can lead to the presence of intermediate chemical species.

-

Side-Reaction Products: The synthesis process may yield isomeric byproducts or other related anthraquinone derivatives. For instance, variations in the substitution pattern on the anthraquinone core can lead to different color shades and impurities.

-

Degradation Products: Improper storage or handling can lead to the degradation of the dye, although this compound is generally considered stable.

Quantitative Purity Analysis

High-Performance Liquid Chromatography (HPLC) is the most common and effective method for the quantitative analysis of this compound purity. This technique allows for the separation and quantification of the main component from its impurities.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is typically employed for the analysis of solvent and disperse dyes. The principle involves the separation of components based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.

Quantitative Data Summary:

| Analytical Method | Parameter | Typical Value | Reference |

| HPLC | Purity (Area %) | >99% | [6] |

Experimental Protocol: HPLC Purity Determination of this compound

This section provides a detailed, recommended protocol for the purity analysis of this compound using reverse-phase HPLC. This method is based on established procedures for the analysis of similar anthraquinone and disperse dyes.[8][9]

Materials and Reagents

-

This compound standard: Analytical grade

-

Acetonitrile (B52724) (ACN): HPLC grade

-

Water: HPLC grade (e.g., Milli-Q or equivalent)

-

Methanol (MeOH): HPLC grade

-

Formic Acid: Analytical grade

-

Sample Solvent: Acetonitrile or a mixture of acetonitrile and water

Instrumentation

-

HPLC system with a binary or quaternary pump, degasser, autosampler, and a column oven.

-

Photodiode Array (PDA) or UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Data acquisition and processing software.

Preparation of Solutions

-

Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh approximately 10 mg of the this compound standard and dissolve it in 100 mL of acetonitrile in a volumetric flask. Sonicate for 10-15 minutes to ensure complete dissolution.

-

Sample Solution (e.g., 100 µg/mL): Accurately weigh approximately 10 mg of the commercial this compound sample and prepare a 100 mL solution in acetonitrile as described for the standard stock solution.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

Chromatographic Conditions

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Gradient of Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid) |

| Gradient Program | 0-2 min: 50% B; 2-15 min: 50-95% B; 15-20 min: 95% B; 20-22 min: 95-50% B; 22-27 min: 50% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 600 nm (based on typical absorbance for blue dyes) |

Analysis and Calculation

-

Inject the standard solution to determine the retention time of the main peak of this compound.

-

Inject the sample solution.

-

Identify the main peak in the sample chromatogram corresponding to this compound.

-

Calculate the purity of the commercial sample based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (% Area) = (Area of this compound Peak / Total Area of All Peaks) x 100

Visualizations

The following diagrams illustrate the logical workflow for the purity analysis of this compound.

Caption: Experimental workflow for HPLC purity analysis of this compound.

Caption: Relationship between synthesis and potential impurities of this compound.

References

- 1. This compound Manufacturers and suppliers - Alan Chemical [alanchemindustries.com]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. China Biggest C.I. This compound Suppliers & Manufacturers & Factory - MSDS Sheet - Sinoever [dyestuffscn.com]

- 4. This compound TDS|this compound from Chinese supplier and producer - SOLVENT BLUE DYES - Enoch dye [enochdye.com]

- 5. tkechemical.com [tkechemical.com]

- 6. taiyo-fc.co.jp [taiyo-fc.co.jp]

- 7. China this compound / CAS 6408-50-0 factory and manufacturers | Precise Color [precisechem.com]

- 8. benchchem.com [benchchem.com]

- 9. lcms.cz [lcms.cz]

Navigating the Blue: A Technical Guide to the Health and Safety of Solvent Blue 63 in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the health and safety considerations for the handling and use of Solvent Blue 63 in a laboratory setting. Synthesizing available data, this document offers a framework for risk assessment and the implementation of appropriate safety protocols to ensure the well-being of laboratory personnel.

Chemical and Physical Properties

This compound, an anthraquinone-based dye, is a dark blue powder.[1][2] Key physical and chemical characteristics are summarized in Table 1. Understanding these properties is fundamental to anticipating its behavior in the laboratory and implementing appropriate handling and storage procedures.

| Property | Value | Reference |

| Chemical Name | 9,10-Anthracenedione, 1-(methylamino)-4-[(3-methylphenyl)amino]- | [1] |

| CAS Number | 6408-50-0 | [1][2] |

| Molecular Formula | C22H18N2O2 | [1][2] |

| Molecular Weight | 342.39 g/mol | [1][2] |

| Appearance | Dark blue powder | [1] |

| Purity | >99% (HPLC Area %) | [1] |

Hazard Identification and Classification

The hazard classification for this compound presents some inconsistencies across various Safety Data Sheets (SDS). While some sources state that it does not meet the criteria for classification as a hazardous substance, others indicate potential health effects. A comprehensive overview of the GHS hazard statements associated with this compound is provided in Table 2.

| Hazard Statement | Code | Description | Source |

| May cause an allergic skin reaction | H317 | May cause an allergic skin reaction upon contact. | [3] |

| May cause long lasting harmful effects to aquatic life | H413 | May be harmful to aquatic organisms with long-lasting effects. | [3] |

| Causes skin irritation | H315 | Contact with skin may cause irritation. | [4] |

| Causes serious eye irritation | H319 | Contact with eyes may cause significant irritation. | [4] |

| May cause respiratory irritation | H335 | Inhalation of dust may irritate the respiratory tract. | [4] |

It is crucial to adopt a conservative approach and handle this compound as a potentially hazardous substance, particularly concerning skin sensitization.

Toxicological Data

Specific quantitative toxicological data for this compound, such as LD50 (median lethal dose) and LC50 (median lethal concentration), are largely unavailable in the public domain.[3] Many safety data sheets explicitly state "no data available" for acute oral, dermal, and inhalation toxicity.[3] In the absence of direct data, a qualitative assessment based on the parent compound, anthraquinone, and other solvent dyes can inform risk assessment. Anthraquinone itself is reported to have an oral LD50 in rats of > 2000 mg/kg bw and a dermal LD50 in rabbits of > 3000 mg/kg bw.[5]

Table 3: Summary of Available Toxicological Information

| Endpoint | Species | Route | Result | Reference |

| This compound | ||||

| Acute Oral Toxicity | - | - | No data available | [3] |

| Acute Dermal Toxicity | - | - | No data available | [3] |

| Acute Inhalation Toxicity | - | - | No data available | [3] |

| Skin Corrosion/Irritation | - | - | No data available | [3] |

| Serious Eye Damage/Irritation | - | - | No data available | [3] |

| Respiratory or Skin Sensitization | - | - | May cause an allergic skin reaction | [3] |

| Anthraquinone (Parent Compound) | ||||

| Acute Oral Toxicity | Rat (female) | Oral | LD50 > 2000 mg/kg bw | [5] |

| Acute Dermal Toxicity | Rabbit (female) | Dermal | LD50 > 3000 mg/kg bw | [5] |

| Acute Inhalation Toxicity | Rat | Inhalation | LC50 > 1.327 mg/L/4 hr | [5] |

Given the potential for skin sensitization, it is imperative to prevent skin contact.

Occupational Exposure Limits

There are no specific occupational exposure limits (OELs) established for this compound by major regulatory bodies such as OSHA, NIOSH, or ACGIH.[6] In such cases, it is standard practice to adhere to the limits for "Particulates Not Otherwise Regulated" (PNOR) or "nuisance dust." These limits are designed to control the inhalation of airborne particles that do not have a specific OEL.

Table 4: Occupational Exposure Limits for Particulates Not Otherwise Regulated (PNOR)

| Organization | Exposure Limit | Description | Reference |

| OSHA | 15 mg/m³ | Permissible Exposure Limit (PEL) for total dust as an 8-hour Time-Weighted Average (TWA). | [7][8] |

| OSHA | 5 mg/m³ | Permissible Exposure Limit (PEL) for respirable dust as an 8-hour Time-Weighted Average (TWA). | [7][9] |

| ACGIH | 10 mg/m³ | Threshold Limit Value (TLV) for inhalable particles as an 8-hour Time-Weighted Average (TWA). | [8][9] |

| ACGIH | 3 mg/m³ | Threshold Limit Value (TLV) for respirable particles as an 8-hour Time-Weighted Average (TWA). | [8] |

| NIOSH | - | No specific Recommended Exposure Limit (REL), but recommends minimizing exposure. | [10][11] |

Laboratory ventilation and work practices should be designed to keep airborne concentrations of this compound well below these established limits.

Experimental Protocols for Hazard Assessment

While specific experimental data for this compound is lacking, standardized protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD), are utilized to assess the potential hazards of chemical substances. Should a comprehensive toxicological evaluation of this compound be undertaken, the following methodologies would be appropriate.

Acute Oral Toxicity (OECD Test Guideline 423)

This method involves the administration of the test substance to fasted animals in a stepwise procedure using a limited number of animals at each step. The objective is to identify a dose that causes mortality in some animals to estimate the LD50.

Acute Dermal Toxicity (OECD Test Guideline 402)

The test substance is applied to a small area of the skin of an animal (typically a rabbit) and covered with a porous gauze dressing for 24 hours.[12][13] The animal is observed for signs of toxicity and mortality over a 14-day period.[12]

Acute Inhalation Toxicity (OECD Test Guideline 403)

Animals are exposed to the test substance, typically as a dust or aerosol, in a whole-body or nose-only inhalation chamber for a defined period. Observations for toxicity and mortality are conducted during and after exposure.

Skin Irritation/Corrosion (OECD Test Guideline 404)

A small amount of the substance is applied to the shaved skin of a test animal (usually a rabbit) and observed for signs of erythema (redness) and edema (swelling) at specified intervals.

Eye Irritation/Corrosion (OECD Test Guideline 405)

A small amount of the test substance is instilled into the conjunctival sac of one eye of a test animal (typically a rabbit).[14][15] The eye is then examined for corneal opacity, iritis, and conjunctival redness and swelling at specific time points.[14][16]

Skin Sensitization (OECD Test Guideline 429: Local Lymph Node Assay - LLNA)

This is an in vivo method that assesses the ability of a substance to induce a proliferative response in the draining lymph nodes of mice following dermal application. An increase in lymphocyte proliferation is indicative of a skin sensitization potential.

Signaling Pathways and Logical Relationships

As specific toxicological and signaling pathway data for this compound are not available, a generalized workflow for chemical safety assessment in a laboratory setting is presented below. This diagram illustrates the logical progression from initial hazard identification to the implementation of control measures.

Caption: A generalized workflow for chemical safety assessment in a laboratory setting.

Recommended Laboratory Practices

Based on the available information, the following handling and safety procedures are recommended for working with this compound.

Engineering Controls

-

Ventilation: Always handle this compound in a well-ventilated area.[3] For procedures that may generate dust, such as weighing or preparing solutions, a chemical fume hood is essential to minimize inhalation exposure.[3]

-

Eye Wash and Safety Shower: An easily accessible eye wash station and safety shower must be available in the immediate work area.

Personal Protective Equipment (PPE)

A comprehensive PPE plan is critical for minimizing exposure. The following diagram outlines the recommended PPE for handling this compound.

Caption: Recommended Personal Protective Equipment for handling this compound.

-

Eye and Face Protection: Wear chemical safety goggles or safety glasses with side shields at all times when handling this compound.[3]

-

Skin Protection: Wear nitrile or other chemical-resistant gloves.[3] A lab coat should be worn to protect clothing and skin.

-

Respiratory Protection: If working outside of a fume hood or if dust generation is unavoidable, a NIOSH-approved respirator appropriate for dusts should be used.

Handling and Storage

-

Handling: Avoid creating dust.[3] Use non-sparking tools.[3] Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[3] Keep away from incompatible materials such as strong oxidizing agents.

First Aid Measures

In the event of exposure to this compound, the following first aid measures should be taken immediately.

Table 5: First Aid Procedures for this compound Exposure

| Exposure Route | First Aid Measures | Reference |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention. | [3] |

| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. If skin irritation or rash occurs, get medical help. | [3] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention. | [3] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Call a physician or poison control center immediately. | [3] |

Spill and Waste Disposal

-

Spills: In case of a spill, evacuate the area. Wear appropriate PPE. Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.

-

Waste Disposal: Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[3] Do not allow it to enter drains or waterways.[3]

Conclusion

While specific toxicological data for this compound is limited, a thorough review of available safety information and data for structurally similar compounds indicates that it should be handled with care in a laboratory setting. The primary concerns are potential skin sensitization and irritation of the skin, eyes, and respiratory tract. By implementing the engineering controls, personal protective equipment, and safe handling practices outlined in this guide, researchers can significantly mitigate the risks associated with the use of this compound. A conservative approach to safety is always recommended when working with chemicals for which complete toxicological data is not available.

References

- 1. taiyo-fc.co.jp [taiyo-fc.co.jp]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. This compound | C22H18N2O2 | CID 80834 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. nj.gov [nj.gov]

- 7. scsengineers.com [scsengineers.com]

- 8. osha.gov [osha.gov]

- 9. stacks.cdc.gov [stacks.cdc.gov]

- 10. Pocket Guide to Chemical Hazards Introduction | NIOSH | CDC [cdc.gov]

- 11. CDC - NIOSH Pocket Guide to Chemical Hazards - Particulates not otherwise regulated [cdc.gov]

- 12. downloads.regulations.gov [downloads.regulations.gov]

- 13. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 14. oecd.org [oecd.org]

- 15. oecd.org [oecd.org]

- 16. eCFR :: 16 CFR 1500.42 -- Test for eye irritants. [ecfr.gov]

The Environmental Fate and Biodegradability of Anthraquinone Dyes: A Technical Guide

<

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anthraquinone (B42736) dyes, the second largest class of synthetic colorants, are extensively used in the textile, pharmaceutical, and food industries. Their complex aromatic structure, while providing vibrant and stable colors, also contributes to their recalcitrance in the environment, posing significant ecological concerns. This technical guide provides a comprehensive overview of the environmental fate and biodegradability of anthraquinone dyes, detailing their transformation pathways, summarizing key quantitative data, and outlining experimental protocols for their assessment. Understanding these factors is critical for developing effective remediation strategies and ensuring environmental safety.

Introduction: Anthraquinone Dyes and Environmental Concerns

Anthraquinone dyes are characterized by a 9,10-anthraquinone core. The stability of their fused aromatic rings is a primary reason for their widespread industrial use and, conversely, their persistence in the environment.[1][2][3][4] The release of these dyes into aquatic ecosystems, primarily through industrial effluents, can lead to significant environmental issues. These include aesthetic pollution, reduced light penetration that adversely affects aquatic photosynthesis, and potential toxic, mutagenic, and even carcinogenic effects on various organisms.[1][2][5]

Environmental Fate and Transformation Pathways

The environmental fate of anthraquinone dyes is determined by a combination of abiotic and biotic processes. These processes dictate the persistence and potential impact of these compounds in various environmental compartments.

Abiotic Degradation

Photodegradation: Some anthraquinone dyes can undergo rapid and extensive degradation when exposed to light.[6] For example, the photodegradation of Reactive Blue H4R has been observed with a half-life of 1.5 hours.[6] The process involves the absorption of light energy, leading to the excitation of the dye molecule and subsequent cleavage of its chemical bonds. However, the rate and extent of photodegradation are highly dependent on the specific dye structure and environmental conditions.

Hydrolysis: While generally stable, some reactive anthraquinone dyes can undergo hydrolysis, breaking the bond between the dye and the fiber. This process is often slow under typical environmental pH and temperature conditions.

Advanced Oxidation Processes (AOPs): AOPs, such as ozonation and Fenton oxidation, have proven effective in degrading anthraquinone dyes.[7] These methods generate highly reactive hydroxyl radicals that can non-selectively attack and mineralize the dye molecules.[7]

Biotic Degradation

Microbial activity is a key driver in the breakdown of anthraquinone dyes in the environment.[1] A diverse range of microorganisms, including bacteria, fungi, and algae, have been shown to decolorize and degrade these compounds.[2][8]

Anaerobic Degradation: Under anaerobic conditions, the initial step in biodegradation is typically a reduction reaction.[2] Reductase enzymes cleave the conjugated dye bonds, leading to the loss of color.[2] This is often the rate-limiting step in the overall degradation process. Some studies have shown that thermophilic (55°C) anaerobic treatment can lead to higher decolorization rates compared to mesophilic (30°C) conditions.[9]

Aerobic Degradation: Following anaerobic reduction, the resulting aromatic amines and other intermediates can be further broken down under aerobic conditions.[2] This stage involves hydroxylation and ring-opening of the aromatic structures, ultimately leading to mineralization into carbon dioxide and water.[2][5] A combined anaerobic-aerobic process is often considered the most effective approach for the complete biological treatment of anthraquinone dye-containing wastewater.[5]

Key Enzymes in Anthraquinone Dye Biodegradation

Several key enzymes, primarily oxidoreductases, are responsible for the microbial degradation of anthraquinone dyes.[10][11]

-

Laccases: These copper-containing enzymes have shown significant potential for degrading a wide range of phenolic compounds, including anthraquinone dyes.[5][8][10] They catalyze the oxidation of substrates, leading to decolorization.

-

Peroxidases: This group of enzymes, including lignin (B12514952) peroxidase (LiP) and manganese peroxidase (MnP), utilizes hydrogen peroxide to oxidize a broad spectrum of aromatic compounds.[5][8][10][12] They play a crucial role in the degradation of complex dye structures.

-

Reductases: As mentioned earlier, reductases are vital for the initial anaerobic cleavage of the dye's chromophore, initiating the degradation process.[2][5]

Factors Influencing Biodegradation

The efficiency of anthraquinone dye biodegradation is influenced by several environmental factors:

-

pH: The optimal pH for decolorization often falls within a neutral to slightly alkaline range (pH 7.0-9.5), which is also conducive to the growth of many degrading microorganisms.[5]

-

Temperature: The ideal temperature for bacterial decolorization is typically between 25 and 37°C.[2]

-

Dye Concentration: High dye concentrations can be toxic to microorganisms and inhibit enzyme activity, thus reducing the degradation efficiency.[2]

-

Nutrient Availability: The presence of additional carbon and nitrogen sources can enhance the co-metabolism of dyes by microorganisms.[2]

Quantitative Data on Anthraquinone Dye Degradation

The following tables summarize quantitative data from various studies on the biodegradation of anthraquinone dyes.

Table 1: Bacterial Decolorization of Reactive Anthraquinone Dyes

| Bacterium | Dye | Initial Concentration (mg/L) | Decolorization Efficiency (%) | Time (h) | Reference |

| Staphylococcus sp. K2204 | Remazol Brilliant Blue R | 100 | 100 | 12 | [2] |

| Shewanella decolorationis S12 | Reactive Brilliant Blue K-GR | 50 | 99 | 15 | [5] |

| Shewanella sp. NTOU1 | Reactive Blue 19 | 1000 | 90-98 | Not Specified | [13] |

| Shewanella sp. NTOU1 | Reactive Blue 4 | 1000 | 86-96 | Not Specified | [13] |

Table 2: Fungal Decolorization of Anthraquinone Dyes

| Fungus | Dye | Initial Concentration (mg/L) | Decolorization Efficiency (%) | Time (h) | Reference |

| Aspergillus sp. XJ-2 | Disperse Blue 2BLN | 50 | 93.3 | 120 | [12] |

| Trametes hirsuta D7 (immobilized) | Reactive Blue 4 | Not Specified | 90 | Not Specified | [8] |

| Trametes hirsuta D7 (immobilized) | Remazol Brilliant Blue R | Not Specified | 95 | Not Specified | [8] |

| Trametes hirsuta D7 (immobilized) | Acid Blue 129 | Not Specified | 96 | Not Specified | [8] |

Experimental Protocols for Biodegradability Assessment

Assessing the biodegradability of anthraquinone dyes involves a series of standardized and specialized experimental protocols.

Isolation of Dye-Degrading Microorganisms

A common procedure for isolating potent dye-degrading microbial strains involves the following steps:

-

Sample Collection: Collect samples from dye-contaminated sites such as textile industry effluents or sludge.[2]

-

Enrichment Culture: Inoculate the collected samples into a mineral salt medium containing the target anthraquinone dye as the sole carbon and energy source.

-

Isolation and Purification: After several rounds of enrichment, streak the culture onto agar (B569324) plates containing the dye to isolate individual colonies.

-

Screening: Screen the isolated strains for their decolorization ability in liquid culture.

Batch Decolorization Experiments

Batch experiments are conducted to evaluate the decolorization efficiency of isolated microbial strains under controlled conditions.

-

Inoculum Preparation: Grow the selected microbial strain in a suitable nutrient broth to obtain a sufficient cell density.

-

Experimental Setup: Prepare flasks containing a mineral salt medium, the target anthraquinone dye at a specific concentration, and the microbial inoculum.[14] Control flasks without inoculum are also prepared.

-

Incubation: Incubate the flasks under optimized conditions of temperature, pH, and agitation.[14]

-

Monitoring: At regular intervals, withdraw samples and measure the residual dye concentration spectrophotometrically at the dye's maximum absorbance wavelength.

-

Calculation of Decolorization Efficiency: The percentage of decolorization is calculated using the formula: Decolorization (%) = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100

Analysis of Degradation Products

To understand the degradation pathway, it is crucial to identify the intermediate and final products.

-

Extraction: After decolorization, extract the degradation products from the culture medium using a suitable organic solvent.

-

Analytical Techniques: Analyze the extracted compounds using techniques such as:

-

Gas Chromatography-Mass Spectrometry (GC-MS): To identify volatile and semi-volatile degradation products.[7][12][13]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): For the identification of non-volatile and polar intermediates.[6]

-

Fourier-Transform Infrared Spectroscopy (FTIR): To identify changes in functional groups during the degradation process.[7][12]

-

Toxicity Assessment

Evaluating the toxicity of the dye and its degradation products is essential for a comprehensive environmental risk assessment.

-

Microbial Toxicity: Assays using microorganisms like Vibrio fischeri (Microtox® test) can be used to assess acute toxicity.

-

Phytotoxicity: Seed germination and root elongation tests using plants like wheat or lettuce can determine the phytotoxicity of the treated effluent.

-

Cytotoxicity and Genotoxicity: For a more in-depth analysis, assays such as the MTT test (for cytotoxicity) and the Ames test or comet assay (for genotoxicity) can be employed to evaluate the effects on cell lines and DNA, respectively.[5]

Visualization of Key Processes

The following diagrams illustrate the key pathways and workflows discussed in this guide.

Caption: Microbial degradation pathway of anthraquinone dyes.

Caption: Experimental workflow for biodegradability assessment.

Caption: Logical relationships in the environmental fate of anthraquinone dyes.

Conclusion and Future Outlook

The environmental fate and biodegradability of anthraquinone dyes are complex processes influenced by a multitude of factors. While significant progress has been made in understanding the microbial and enzymatic mechanisms of their degradation, challenges remain. The recalcitrant nature of many of these dyes necessitates the exploration of more robust and efficient remediation technologies. Future research should focus on the isolation of novel microbial strains with enhanced degradation capabilities, the genetic engineering of enzymes for improved catalytic activity and stability, and the development of integrated treatment systems that combine biological and chemical processes for the complete mineralization of these pollutants. A deeper understanding of the toxicity of degradation intermediates is also crucial for ensuring the environmental safety of bioremediation strategies.

References

- 1. benchchem.com [benchchem.com]

- 2. Bacterial degradation of anthraquinone dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bacterial degradation of anthraquinone dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sdbindex.com [sdbindex.com]

- 5. Frontiers | Microbial decolorization of anthraquinone dyes: batch and continuous treatment systems - a mini-review [frontiersin.org]

- 6. researchportal.plymouth.ac.uk [researchportal.plymouth.ac.uk]

- 7. tandfonline.com [tandfonline.com]

- 8. Mycoremediation of anthraquinone dyes from textile industries: a mini-review [biotechnologia-journal.org]

- 9. research.wur.nl [research.wur.nl]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Decolorization pathways of anthraquinone dye Disperse Blue 2BLN by Aspergillus sp. XJ-2 CGMCC12963 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Biodegradation of anthraquinone dyes by Shewanella sp. NTOU1 under anaerobic conditions. | Semantic Scholar [semanticscholar.org]

- 14. researchgate.net [researchgate.net]

Unlocking New Frontiers: A Technical Guide to Novel Applications of Solvent Blue 63 in Materials Science

For Immediate Release

This technical guide explores the untapped potential of Solvent Blue 63, an anthraquinone-based dye, beyond its traditional applications. Addressed to researchers, scientists, and drug development professionals, this document delves into novel uses in advanced materials and biomedical imaging, providing a framework for innovation.

Introduction: Beyond a Simple Colorant

This compound is a well-established blue dye valued for its excellent heat resistance, light stability, and high tinting strength in plastics, polymers, and inks.[1] Its robust anthraquinone (B42736) structure, however, offers a platform for the development of functional materials with applications extending into smart textiles, optical sensing, and biomedical diagnostics. This guide will explore these emerging areas, providing both the theoretical basis and practical experimental protocols for researchers to begin their own investigations.

Core Properties of this compound

A foundational understanding of this compound's properties is crucial for developing novel applications. The following table summarizes key quantitative data for this dye.

| Property | Value | Test Method/Reference |

| Chemical Structure | Anthraquinone | [2] |

| Molecular Formula | C22H18N2O2 | [3] |

| Molecular Weight | 342.39 g/mol | [3] |

| Melting Point | ~180-260 °C | [1] |

| Heat Resistance in PS | Up to 260 °C | [1] |

| Light Fastness (in PS) | Grade 7-8 (Excellent) | [1] |

| Solubility in Organic Solvents at 20°C (g/L) | ||

| Acetone | 3.0 | [1] |

| Butyl Acetate | 10.0 | [1] |

| Methylbenzene | 125 | [1] |

| Dichloromethane | 40.0 | [1] |

| Ethylalcohol | 0.2 | [1] |

Novel Application I: Smart Textiles with Superhydrophobic and Self-Cleaning Properties

Recent research has demonstrated that anthraquinone reactive dyes can be covalently bonded to cotton fabrics to create breathable, superhydrophobic textiles with self-cleaning properties.[4][5][6][7][8] By modifying the surface chemistry of the fabric, water and dirt are repelled, opening up applications in performance apparel, medical textiles, and industrial fabrics.

Experimental Protocol: Fabrication of Superhydrophobic Textiles

This protocol outlines a general procedure for the surface modification of cotton fabric using an anthraquinone dye to induce superhydrophobicity.

Materials:

-

This compound (or a functionalized derivative)

-

Cotton fabric

-

Appropriate solvent for the dye

-

Cross-linking agent (e.g., a silane (B1218182) coupling agent)

-

Curing oven

-

Goniometer for contact angle measurements

Procedure:

-

Fabric Preparation: Pre-wash and dry the cotton fabric to remove any impurities.

-

Dye Solution Preparation: Dissolve this compound and the cross-linking agent in a suitable solvent to create a homogenous solution.

-

Fabric Impregnation: Immerse the cotton fabric in the dye solution for a specified period to ensure complete saturation.

-

Drying and Curing: Remove the fabric from the solution, air-dry, and then cure in an oven at a specific temperature to facilitate the covalent bonding of the dye and cross-linker to the cotton fibers.

-

Post-Treatment Wash: Wash the treated fabric to remove any unbound dye and chemicals.

-

Characterization:

-

Measure the water contact angle using a goniometer to quantify the hydrophobicity. A contact angle greater than 150° indicates superhydrophobicity.

-

Perform a self-cleaning test by applying a contaminant (e.g., dust) and then rinsing with water to observe its removal.

-

Assess the durability of the coating by subjecting the fabric to washing cycles and re-evaluating the contact angle.

-

Novel Application II: Dye-Doped Polymers for Optical Sensing

The photophysical properties of anthraquinone dyes, such as their fluorescence, can be sensitive to their local environment.[9] This characteristic can be harnessed to create dye-doped polymers that act as sensors for various stimuli, including temperature, pH, and the presence of specific ions.

Experimental Protocol: Fabrication and Testing of a Dye-Doped Polymer Film for Temperature Sensing

This protocol describes the creation of a thermoresponsive polymer film containing this compound, where a change in temperature results in a measurable change in the film's optical properties.

Materials:

-

This compound

-

A thermoresponsive polymer (e.g., poly(N-isopropylacrylamide) - PNIPAM)

-

A suitable solvent (e.g., a mixture of water and an organic solvent)

-

Glass slides

-

Spin coater or casting knife

-

UV-Vis spectrophotometer

-

Temperature-controlled stage

Procedure:

-

Polymer-Dye Solution Preparation: Dissolve the thermoresponsive polymer and this compound in the chosen solvent. The concentration of the dye will influence the optical response.

-

Film Fabrication:

-

Spin Coating: Deposit the solution onto a glass slide and spin at a controlled speed to create a thin, uniform film.

-

Casting: Pour the solution onto a glass slide and use a casting knife to create a film of a desired thickness.

-

-

Drying: Dry the film in an oven at a temperature below the polymer's lower critical solution temperature (LCST) to remove the solvent.

-

Optical Characterization:

-